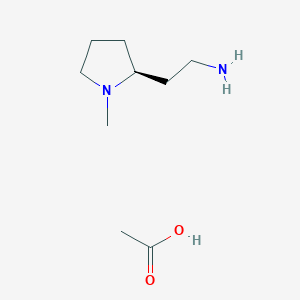![molecular formula C11H17N3O B1447251 3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole CAS No. 1955561-37-1](/img/structure/B1447251.png)
3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole
Übersicht
Beschreibung
The compound “3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds, such as “N-({2-azaspiro[4.5]decan-4-yl}methyl)-2-methoxyacetamide”, has been reported . Another related compound, “4-(4-Aminophenyl)-1-thia-4-azaspiro[4.5]decan-3-one”, was prepared and allowed to react with nitrogen nucleophiles to give the corresponding hydrazones .Chemical Reactions Analysis
While specific chemical reactions involving “3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole” are not documented, related compounds have been studied. For instance, “4-(4-Aminophenyl)-1-thia-4-azaspiro[4.5]decan-3-one” was allowed to react with nitrogen nucleophiles to give corresponding hydrazones .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Analysis and Quality Control
The compound has been utilized in the development and validation of analytical methods for pharmaceuticals. For instance, in the quality control of Gabapentin , an impurity known as 2-Azaspiro[4.5]decan-3-one is measured using quantitative NMR (qNMR) spectroscopy . This method ensures the purity and safety of pharmaceutical products by accurately quantifying potential impurities.
Neuropharmacology
In neuropharmacological research, derivatives of Azaspirodecan oxadiazole are explored for their potential therapeutic effects. Gabapentin, which can form a related impurity through intramolecular cyclization, is used to treat conditions like epilepsy and neuropathic pain . The study of such impurities can lead to a better understanding of drug stability and efficacy.
Synthetic Chemistry
This compound serves as a building block in synthetic chemistry for the creation of heterocyclic compounds. Its unique structure allows for the synthesis of various novel molecules, which can have diverse applications in medicinal chemistry and materials science.
Enzyme Inhibition Studies
It has been used as an inhibitor in studies of the enzyme thymidylate synthase. By inhibiting this enzyme, researchers can explore therapeutic avenues for diseases such as cancer, where the inhibition of DNA synthesis is a key treatment strategy.
Coordination Chemistry
The compound finds application in coordination chemistry, where it acts as a ligand to form coordination complexes. These complexes can be studied for their catalytic properties or potential use in electronic materials.
Medicinal Chemistry
In medicinal chemistry, the compound has been part of the discovery process for allosteric inhibitors targeting SHP2, a protein involved in cell signaling pathways . Such inhibitors can have significant implications in the treatment of diseases like cancer.
Eigenschaften
IUPAC Name |
3-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-2-4-11(5-3-1)7-12-6-9(11)10-13-8-15-14-10/h8-9,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEBXOKUDQUVPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CNCC2C3=NOC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[2-(3-Amino-4-methylphenoxy)ethyl]acetamide](/img/structure/B1447176.png)








